6-Fluoro-4-hydroxyquinoline-7-carbonitrile
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Overview
Description
6-Fluoro-4-hydroxyquinoline-7-carbonitrile is a chemical compound with the molecular formula C10H5FN2O and a molecular weight of 188.16 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a fluorine atom at the 6th position, a hydroxyl group at the 4th position, and a carbonitrile group at the 7th position on the quinoline ring .
Preparation Methods
The synthesis of 6-Fluoro-4-hydroxyquinoline-7-carbonitrile can be achieved through various synthetic routes. One common method involves the hydrolysis of 4-amino-2-quinolones or 2-amino-4-hydroxyquinolines . The reaction conditions typically include the use of strong acids or bases to facilitate the hydrolysis process. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .
Chemical Reactions Analysis
6-Fluoro-4-hydroxyquinoline-7-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form a quinone derivative.
Reduction: The carbonitrile group at the 7th position can be reduced to form an amine derivative.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . Major products formed from these reactions include quinone derivatives, amine derivatives, and substituted quinoline derivatives .
Scientific Research Applications
6-Fluoro-4-hydroxyquinoline-7-carbonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Fluoro-4-hydroxyquinoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer properties .
Comparison with Similar Compounds
6-Fluoro-4-hydroxyquinoline-7-carbonitrile can be compared with other similar compounds, such as:
4-Hydroxyquinoline: Lacks the fluorine and carbonitrile groups, resulting in different chemical and biological properties.
6-Fluoroquinoline: Lacks the hydroxyl and carbonitrile groups, leading to different reactivity and applications.
4-Hydroxyquinoline-7-carbonitrile: Lacks the fluorine group, which affects its chemical stability and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C10H5FN2O |
---|---|
Molecular Weight |
188.16 g/mol |
IUPAC Name |
6-fluoro-4-oxo-1H-quinoline-7-carbonitrile |
InChI |
InChI=1S/C10H5FN2O/c11-8-4-7-9(3-6(8)5-12)13-2-1-10(7)14/h1-4H,(H,13,14) |
InChI Key |
PMOCDMPDGRZEEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C1=O)C=C(C(=C2)C#N)F |
Origin of Product |
United States |
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